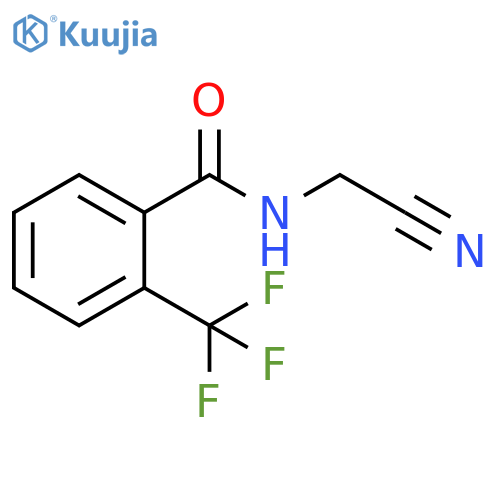Cas no 1178471-30-1 (N-(cyanomethyl)-2-(trifluoromethyl)benzamide)
N-(シアノメチル)-2-(トリフルオロメチル)ベンズアミドは、有機合成中間体として重要な化合物です。シアノメチル基とトリフルオロメチル基を有するベンズアミド誘導体であり、高い反応性と安定性を兼ね備えています。特に、医薬品や農薬の開発において、活性部位の修飾や新規骨格構築に有用です。トリフルオロメチル基の導入により、脂溶性の向上や代謝安定性の改善が期待できます。また、シアノメチル基はさらなる官能基変換の起点として利用可能です。この化合物は、結晶性が良好で取り扱いやすく、精密有機合成における多様な応用が可能です。

1178471-30-1 structure
商品名:N-(cyanomethyl)-2-(trifluoromethyl)benzamide
N-(cyanomethyl)-2-(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide, N-(cyanomethyl)-2-(trifluoromethyl)-
- N-(cyanomethyl)-2-(trifluoromethyl)benzamide
-
- インチ: 1S/C10H7F3N2O/c11-10(12,13)8-4-2-1-3-7(8)9(16)15-6-5-14/h1-4H,6H2,(H,15,16)
- InChIKey: HQUYBRYPHWDUKK-UHFFFAOYSA-N
- ほほえんだ: C(NCC#N)(=O)C1=CC=CC=C1C(F)(F)F
N-(cyanomethyl)-2-(trifluoromethyl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10211238-0.05g |
N-(cyanomethyl)-2-(trifluoromethyl)benzamide |
1178471-30-1 | 90% | 0.05g |
$407.0 | 2023-10-28 | |
| Enamine | EN300-10211238-1g |
N-(cyanomethyl)-2-(trifluoromethyl)benzamide |
1178471-30-1 | 90% | 1g |
$485.0 | 2023-10-28 | |
| Enamine | EN300-10211238-10g |
N-(cyanomethyl)-2-(trifluoromethyl)benzamide |
1178471-30-1 | 90% | 10g |
$2085.0 | 2023-10-28 | |
| Enamine | EN300-10211238-0.25g |
N-(cyanomethyl)-2-(trifluoromethyl)benzamide |
1178471-30-1 | 90% | 0.25g |
$447.0 | 2023-10-28 | |
| Enamine | EN300-10211238-5g |
N-(cyanomethyl)-2-(trifluoromethyl)benzamide |
1178471-30-1 | 90% | 5g |
$1406.0 | 2023-10-28 | |
| Enamine | EN300-10211238-0.5g |
N-(cyanomethyl)-2-(trifluoromethyl)benzamide |
1178471-30-1 | 90% | 0.5g |
$465.0 | 2023-10-28 | |
| Enamine | EN300-10211238-2.5g |
N-(cyanomethyl)-2-(trifluoromethyl)benzamide |
1178471-30-1 | 90% | 2.5g |
$949.0 | 2023-10-28 | |
| Enamine | EN300-10211238-0.1g |
N-(cyanomethyl)-2-(trifluoromethyl)benzamide |
1178471-30-1 | 90% | 0.1g |
$427.0 | 2023-10-28 |
N-(cyanomethyl)-2-(trifluoromethyl)benzamide 関連文献
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
1178471-30-1 (N-(cyanomethyl)-2-(trifluoromethyl)benzamide) 関連製品
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
